Cas no 860610-91-9 (2-{[(4-methylphenyl)methyl]sulfanyl}-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole)

2-{[(4-methylphenyl)methyl]sulfanyl}-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole is a specialized organic compound featuring a 1,3,4-oxadiazole core substituted with a 4-pentylcyclohexyl group and a 4-methylbenzylthio moiety. This structure imparts unique physicochemical properties, including potential liquid crystalline behavior due to the combination of rigid cyclohexyl and flexible alkyl chain components. The oxadiazole ring contributes to thermal and chemical stability, while the thioether linkage enhances reactivity for further functionalization. Such compounds are of interest in materials science, particularly for advanced applications in optoelectronics or as intermediates in synthetic chemistry. Its tailored molecular design allows for precise tuning of mesomorphic and electronic characteristics, making it a valuable candidate for research and development in functional materials.
2-{[(4-methylphenyl)methyl]sulfanyl}-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole structure
860610-91-9 structure
Product Name:2-{[(4-methylphenyl)methyl]sulfanyl}-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole
CAS No:860610-91-9
MF:C21H30N2OS
MW:358.540704250336
CID:5699846
PubChem ID:2766118
Update Time:2025-06-25

2-{[(4-methylphenyl)methyl]sulfanyl}-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • AKOS005076429
    • 2-{[(4-methylphenyl)methyl]sulfanyl}-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole
    • 10T-0282
    • 860610-91-9
    • 2-[(4-methylphenyl)methylsulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole
    • 4-methylbenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide
    • 2-[(4-METHYLBENZYL)SULFANYL]-5-(4-PENTYLCYCLOHEXYL)-1,3,4-OXADIAZOLE
    • 1,3,4-Oxadiazole, 2-[[(4-methylphenyl)methyl]thio]-5-(4-pentylcyclohexyl)-
    • Inchi: 1S/C21H30N2OS/c1-3-4-5-6-17-11-13-19(14-12-17)20-22-23-21(24-20)25-15-18-9-7-16(2)8-10-18/h7-10,17,19H,3-6,11-15H2,1-2H3
    • InChI Key: CDJIVJKXPBZOOB-UHFFFAOYSA-N
    • SMILES: O1C(C2CCC(CCCCC)CC2)=NN=C1SCC1=CC=C(C)C=C1

Computed Properties

  • Exact Mass: 358.20788476g/mol
  • Monoisotopic Mass: 358.20788476g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.1
  • Topological Polar Surface Area: 64.2Ų

Experimental Properties

  • Density: 1.10±0.1 g/cm3(Predicted)
  • Boiling Point: 493.7±48.0 °C(Predicted)
  • pka: -5.02±0.50(Predicted)

2-{[(4-methylphenyl)methyl]sulfanyl}-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole Pricemore >>

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